molecular formula C7H6BrF3N2 B8467239 1,4-Benzenediamine, 2-bromo-6-(trifluoromethyl)-

1,4-Benzenediamine, 2-bromo-6-(trifluoromethyl)-

Cat. No. B8467239
M. Wt: 255.03 g/mol
InChI Key: LSGHACOYWSKARI-UHFFFAOYSA-N
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Patent
US08012962B2

Procedure details

Aqueous hydrochloric acid (2 M, 45 mL) was added slowly to a mixture of zinc dust (8.6 g) and 2-bromo-4-nitro-6-trifluoromethyl-phenylamine (2.5 g) in tetrahydrofuran (50 mL). The reaction mixture was stirred for 1 hour, filtered and neutralized with saturated aqueous sodium bicarbonate (100 mL). Water (100 mL) was added and the mixture was extracted with ethyl acetate (2×100 mL). The combined organic phases were washed with water (2×200 mL) and brine (200 mL), dried over sodium sulfate and concentrated in vacuo to furnish 2.22 g (98% yield) of the title compound as a red solid. 1H NMR (500 MHz, DMSO-d6): 4.55 (s, 2H), 4.91 (s, 2H), 6.76 (d, 1H), 7.01 (d, 1H).
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
8.6 g
Type
catalyst
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[C:5]([C:12]([F:15])([F:14])[F:13])[C:4]=1[NH2:16]>O1CCCC1.[Zn]>[Br:2][C:3]1[CH:8]=[C:7]([NH2:9])[CH:6]=[C:5]([C:12]([F:15])([F:14])[F:13])[C:4]=1[NH2:16]

Inputs

Step One
Name
Quantity
45 mL
Type
reactant
Smiles
Cl
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)[N+](=O)[O-])C(F)(F)F)N
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
8.6 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Water (100 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with water (2×200 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)N)C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.22 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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